Estetrol

Übersicht

Beschreibung

Estetrol ist ein natürlich vorkommendes östrogenes Steroidhormon, das im Menschen vorkommt. Es ist eines der vier wichtigsten Östrogene neben Östron, Östradiol und Östriol. This compound wird ausschließlich während der Schwangerschaft von der fetalen Leber produziert und ist nur während dieser Zeit in nachweisbaren Mengen vorhanden. Es hat in letzter Zeit aufgrund seines Potenzials für therapeutische Anwendungen, insbesondere in den Bereichen Kontrazeption und Hormontherapie in den Wechseljahren, Aufmerksamkeit erregt .

Vorbereitungsmethoden

Estetrol wird aus Östron synthetisiert, das aus Phytosterolen gewonnen wird, die aus Sojabohnen extrahiert werden. Der Syntheseweg umfasst mehrere Schritte, darunter Oxidations- und Reinigungsprozesse. Das Endprodukt ist hochreines this compound mit einer Reinheit von über 99,9% . Industrielle Produktionsverfahren konzentrieren sich darauf, die Ausbeute und Reinheit zu optimieren und gleichzeitig Verunreinigungen zu minimieren.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel für die Oxidation von Zwischenprodukten und Reduktionsmittel für Reduktionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen. In der Chemie wird es wegen seiner einzigartigen chemischen Eigenschaften und seines Potenzials als synthetisches Zwischenprodukt untersucht. In der Biologie wird this compound wegen seiner Rolle bei der fetalen Entwicklung und seiner Wechselwirkungen mit Östrogenrezeptoren untersucht. In der Medizin wird this compound als Bestandteil von kombinierten oralen Kontrazeptiva und als Behandlung für Wechseljahresbeschwerden entwickelt.

Wirkmechanismus

This compound übt seine Wirkung durch Bindung an die Östrogenrezeptoren Alpha und Beta aus. Es hat eine moderate Affinität zu diesen Rezeptoren, mit einer Präferenz für den Östrogenrezeptor Alpha. This compound zeigt eine gewebespezifische Aktivität und wirkt als Östrogenrezeptoragonist in der Vagina, im Uterus und im Endometrium, während es in der Brust eine negative östrogene Aktivität zeigt. Dieser einzigartige Wirkmechanismus trägt zu seinem günstigen Sicherheitsprofil und seinen potenziellen therapeutischen Vorteilen bei .

Analyse Chemischer Reaktionen

Estetrol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents for the oxidation of intermediate products and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Contraception

Clinical Efficacy

Estetrol has been incorporated into combined oral contraceptives (COCs) alongside drospirenone. Clinical trials have demonstrated its efficacy in preventing ovulation while maintaining a favorable safety profile. Notably, a pivotal Phase III trial reported a Pearl Index of 2.65, indicating effective contraceptive performance . Another study with 1353 women showed an even lower Pearl Index of 0.47 pregnancies per 100 woman-years, comparable to established COCs like Yaz and Yasmin .

Safety Profile

this compound's combination with drospirenone has shown limited effects on serum lipids and carbohydrate metabolism, suggesting a lower risk of venous thromboembolism compared to traditional estrogens like ethinylestradiol . The pharmacokinetic properties of this compound include a long half-life and slow elimination, which contribute to its effectiveness and safety in contraceptive applications .

Hormone Replacement Therapy

Menopausal Symptoms

this compound is being studied for its potential use in hormone replacement therapy (HRT) for postmenopausal women. In clinical trials, this compound demonstrated significant effects on bone turnover markers, indicating its role in bone health during menopause . The E4Relief trial assessed various doses of this compound and found that higher doses significantly reduced markers associated with bone resorption compared to placebo .

Vaginal Atrophy Treatment

The favorable pharmacokinetic profile of this compound makes it suitable for treating vaginal atrophy associated with menopause. Its selective action on estrogen receptors allows it to alleviate symptoms without significantly impacting breast tissue or increasing the risk of breast cancer .

Osteoporosis Management

This compound's potential in osteoporosis management stems from its ability to influence bone remodeling processes. In the E4Relief trial, postmenopausal women receiving this compound showed promising results regarding changes in bone turnover markers after 12 weeks of treatment . Further studies are required to establish long-term effects on bone density and fracture risk.

Oncology Applications

Breast Cancer Treatment

Recent studies have explored the anti-tumor effects of this compound in advanced breast cancer cases. Preliminary data suggest that higher doses (20-40 mg) may exhibit anti-cancer properties without significant safety concerns . Ongoing Phase II trials are investigating this compound's efficacy as a treatment option alongside standard therapies for breast and prostate cancers.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

Estetrol exerts its effects by binding to estrogen receptors alpha and beta. It has a moderate affinity for these receptors, with a preference for estrogen receptor alpha. This compound demonstrates tissue-selective activity, acting as an estrogen receptor agonist in the vagina, uterus, and endometrium, while exhibiting negative estrogenic activity in breast tissue. This unique mechanism of action contributes to its favorable safety profile and potential therapeutic benefits .

Vergleich Mit ähnlichen Verbindungen

Estetrol wird mit anderen natürlichen Östrogenen verglichen, wie Östron, Östradiol und Östriol. Während all diese Verbindungen ähnliche östrogene Eigenschaften teilen, ist this compound einzigartig in seiner Produktion durch die fetale Leber und seiner gewebespezifischen Aktivität. Dies macht this compound zu einem vielversprechenden Kandidaten für therapeutische Anwendungen mit möglicherweise weniger Nebenwirkungen im Vergleich zu anderen Östrogenen .

Biologische Aktivität

Estetrol (E4) is a natural estrogen produced by the human fetal liver, which has gained attention for its unique biological activity and therapeutic potential. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and relevant research findings.

This compound primarily acts as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific effects through its interaction with estrogen receptors (ERs). The following key points summarize its mechanisms:

- Nuclear Receptor Activation : this compound selectively activates the nuclear estrogen receptor alpha (ERα), similar to estradiol (E2), but does not activate the membrane-associated ERα pathways. This selective activation leads to distinct biological responses in various tissues .

- Inhibition of Membrane Actions : Unlike E2, this compound can antagonize certain membrane-initiated estrogenic actions, which may contribute to its safety profile and reduced side effects in specific contexts .

- Signal Transduction Pathways : this compound has been shown to activate intracellular signaling cascades such as MAPK and PI3K/AKT pathways, which are involved in cell proliferation and survival in breast cancer cells .

Clinical Applications

This compound's unique properties have led to its investigation in various clinical settings:

- Contraception : this compound has been approved as an estrogen component in combined oral contraceptives. Clinical trials demonstrated high contraceptive efficacy with a Pearl Index (PI) of 2.65 in North America and 0.47 in Europe, indicating its effectiveness in preventing pregnancy .

- Menopausal Symptom Relief : In a phase II trial, this compound was effective in reducing vasomotor symptoms (VMS) in postmenopausal women. The 15 mg dose significantly decreased the frequency of hot flushes compared to placebo .

- Endometriosis Treatment : Research indicates that this compound may inhibit the development of endometriotic lesions by modulating oxidative stress and inflammatory markers, suggesting potential use in managing endometriosis .

Research Findings

Recent studies have provided valuable insights into this compound's biological activity:

-

Clinical Trial Data : A randomized double-blind study involving hospitalized patients with moderate COVID-19 showed that this compound was safe and well-tolerated, with promising outcomes related to recovery rates .

Treatment Group Recovery Rate at Day 28 This compound (E4) 82.4% Placebo 91.9% - Tissue-Specific Effects : In animal models, this compound demonstrated selective actions on various tissues. For instance, it induced significant estrogenic effects in the uterus while inhibiting E2-mediated endothelial healing processes .

- Biochemical Analysis : In murine models, this compound reduced tumor necrosis factor-alpha (TNF-α) levels and enhanced apoptosis in endometriotic lesions, highlighting its potential anti-inflammatory properties .

Case Studies

Several case studies have illustrated this compound's efficacy and safety:

- A phase III trial evaluated the contraceptive efficacy of a combined oral contraceptive containing this compound and drospirenone over 13 cycles among women aged 16-35 years. The results indicated a low pregnancy rate, reinforcing its reliability as a contraceptive method .

- Another study assessed the impact of this compound on genitourinary symptoms in postmenopausal women. Significant improvements were noted in vaginal dryness and pain compared to placebo groups after treatment with varying doses of this compound .

Eigenschaften

IUPAC Name |

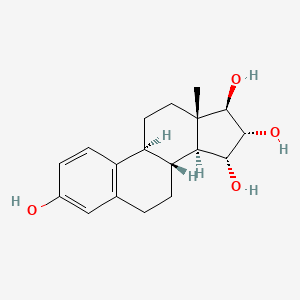

(8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O4/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3/t12-,13-,14-,15-,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIPIJNNOJSSQC-NYLIRDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H]([C@H]([C@@H]2O)O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O4 | |

| Record name | estetrol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Estetrol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164888 | |

| Record name | Estetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

491.9±45.0 | |

| Record name | Estetrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Estetrol is a synthetic analogue of a naturally occurring estrogen present during pregnancy, demonstrating selectivity for both estrogen receptor-α (ER-α) and ER-β and suppressing ovulation. Estetrol binds with a low to moderate affinity human estrogen receptor alpha (ER alpha) and ER beta with a preference for ER alpha. Estetrol demonstrates a unique mechanism of action via tissue selective activity, showing estrogen receptor agonist activity on the vagina, the uterus and the endometrium, and negative estrogenic activity on breast tissue. | |

| Record name | Estetrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

15183-37-6, 16127-99-4 | |

| Record name | Estetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15183-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estetrol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015183376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estetrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Estetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTETROL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENB39R14VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

233-236 | |

| Record name | Estetrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.